molecular formula C23H18N2O2S B11482540 N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}naphthalene-2-sulfonamide

N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}naphthalene-2-sulfonamide

Cat. No.: B11482540
M. Wt: 386.5 g/mol
InChI Key: MJMSXAQRGYIQPC-CMDGGOBGSA-N
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Description

N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}NAPHTHALENE-2-SULFONAMIDE: is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}NAPHTHALENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core aromatic structures. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a series of cyclization reactions involving suitable precursors.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}NAPHTHALENE-2-SULFONAMIDE: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}NAPHTHALENE-2-SULFONAMIDE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}NAPHTHALENE-2-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZENESULFONAMIDE
  • N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}TOLUENESULFONAMIDE

Uniqueness

N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}NAPHTHALENE-2-SULFONAMIDE: is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to similar compounds with simpler aromatic systems

Properties

Molecular Formula

C23H18N2O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C23H18N2O2S/c26-28(27,23-11-10-20-5-1-2-6-21(20)17-23)25-22-7-3-4-19(16-22)9-8-18-12-14-24-15-13-18/h1-17,25H/b9-8+

InChI Key

MJMSXAQRGYIQPC-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)/C=C/C4=CC=NC=C4

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C=CC4=CC=NC=C4

Origin of Product

United States

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